

C12-200 Ionizable Lipid: A Technical Guide for Advanced Drug Delivery

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Compound of Interest

Compound Name: C12-200

Cat. No.: B6337406

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Introduction: **C12-200** is a highly branched-chain, multi-tail ionizable lipidoid renowned for its application in lipid nanoparticle (LNP) formulations. It has become a cornerstone and a benchmark lipid for the systemic delivery of nucleic acid payloads, including small interfering RNA (siRNA), messenger RNA (mRNA), self-amplifying RNA (saRNA), and CRISPR components. Developed through high-throughput screening, **C12-200** is particularly noted for its high in vivo potency at low doses, primarily facilitating delivery to hepatocytes. Its unique pH-responsive behavior is central to its function, enabling efficient encapsulation of RNA and subsequent release into the cell cytoplasm.

Physicochemical Properties

C12-200 is a complex lipidoid molecule characterized by five hydroxyl groups and five hydrophobic tails. This structure is integral to its function in forming stable nanoparticles and mediating endosomal escape.

Property	Value	Reference
Chemical Name	1,1'-((2-(4-(2-((2-(bis(2-hydroxydodecyl)amino)ethyl)(2-hydroxydodecyl)amino)ethyl)piperazin-1-yl)ethyl)azanediyl)bis(dodecan-2-ol)	
CAS Number	1220890-25-4	
Molecular Formula	C ₇₀ H ₁₄₅ N ₅ O ₅	
Molecular Weight	1136.9 g/mol	
Purity	≥95%	
Solubility	Ethanol, DMSO, DMF	

Mechanism of Action in LNP-Mediated Delivery

The efficacy of **C12-200** hinges on its pH-dependent ionizable nature. The multiple tertiary amine groups within its structure have an apparent pKa that allows the LNP to remain near-neutral at physiological pH (~7.4) but become positively charged in the acidic environment of the endosome (pH 5.0-6.5).

This mechanism provides two key advantages:

- **In Circulation:** A near-neutral surface charge minimizes nonspecific interactions with blood components, reducing toxicity and increasing circulation time.
- **After Cellular Uptake:** Following endocytosis, the endosome acidifies. **C12-200** becomes protonated, and the resulting positive charge on the LNP facilitates interaction with anionic lipids in the endosomal
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